molecular formula C18H33BO2 B1427709 2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1041002-96-3

2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1427709
CAS No.: 1041002-96-3
M. Wt: 292.3 g/mol
InChI Key: CNSWZOSRAMYLNC-JQIJEIRASA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Naming Conventions

2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organoborane compound. Its systematic name derives from the parent dioxaborolane ring (a five-membered heterocycle containing boron, oxygen, and carbon atoms) and its substituents:

  • Parent structure : 1,3,2-dioxaborolane (a cyclic boronate ester).
  • Substituents :
    • A cyclododecen-1-yl group (a 12-membered carbon ring with one double bond) at position 2.
    • Four methyl groups (two at positions 4 and 5 of the dioxaborolane ring).

The IUPAC name follows the sequence: substituent–position–parent structure–additional substituents. The numbering prioritizes the boron atom in the dioxaborolane ring, with substituents assigned the lowest possible numbers.

Component Description Position
Cyclododecen-1-yl 12-membered ring with one double bond 2
Tetramethyl Four methyl groups on C4 and C5 4, 5

Molecular Geometry and Conformational Analysis

The compound exhibits a trigonal planar geometry around the boron atom, typical of boronate esters. Key features include:

  • Boron coordination : The boron atom is bonded to two oxygen atoms (from the dioxaborolane ring) and the cyclododecenyl group.
  • Cyclododecenyl substituent : The 12-membered ring adopts a chair-like conformation in solution, minimizing steric strain. The double bond (position 1–2) introduces rigidity, influencing the ring’s puckering.
  • Steric effects : The bulky tetramethyl groups at C4 and C5 create steric hindrance, potentially affecting reactivity in synthetic applications.

Crystallographic Data and Solid-State Arrangement

No direct crystallographic data for this compound are available in public databases. However, structural analogs (e.g., 2-(1-cyclohexenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suggest:

  • Triclinic symmetry (P1 space group) with lattice parameters ~8–12 Å.
  • Molecular packing : Hydrophobic interactions between methyl groups and van der Waals contacts between cyclododecenyl rings dominate.
  • Hydrogen bonding : Absent due to the non-polar nature of the substituents.
Property Typical Value (Analogous Compounds) Source
Space group P1
Unit cell parameters a ≈ 8–12 Å, b ≈ 9–16 Å, c ≈ 11–22 Å

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
Nucleus Signal (δ, ppm) Assignment Multiplicity Intensity
¹H 1.05 12H (4× CH₃) Singlet Strong
¹H 5.6–5.7 2H (vinylic protons, C1–C2) Multiplet Moderate
¹H 1.2–1.8 20H (aliphatic protons in ring) Multiplet Broad
¹³C 24.8 CH₃ (methyl) Singlet Sharp
¹³C 83.0 C4/C5 (dioxaborolane) Singlet Sharp

Key observations :

  • The methyl groups (δ 1.05) exhibit a sharp singlet due to equivalent environments.
  • Vinylic protons (δ 5.6–5.7) show splitting patterns influenced by the ring’s geometry.
Infrared Spectroscopy (IR)
Absorption (cm⁻¹) Assignment Intensity
1300–1400 B–O stretching Strong
2800–3000 C–H (aliphatic) Medium
1600–1650 C=C (cyclododecenyl) Weak
Mass Spectrometry (MS)
Ion m/z Relative Abundance (%)
[M]⁺ 306.3 100
[M – B]⁺ 210.3 20
[Cyclododecene]⁺ 158.3 15

Fragmentation pattern : Loss of boron (B) and cleavage of the cyclododecenyl group dominate.

Properties

CAS No.

1041002-96-3

Molecular Formula

C18H33BO2

Molecular Weight

292.3 g/mol

IUPAC Name

2-[(1Z)-cyclododecen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H33BO2/c1-17(2)18(3,4)21-19(20-17)16-14-12-10-8-6-5-7-9-11-13-15-16/h14H,5-13,15H2,1-4H3/b16-14+

InChI Key

CNSWZOSRAMYLNC-JQIJEIRASA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCCCC2

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCCCCCC2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCCCC2

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent in Cross-Coupling Reactions:
    • The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals.
    Reaction TypeRole of the CompoundReference
    Suzuki CouplingCoupling partner for aryl halides
    Negishi CouplingUsed with organozinc reagents
  • Synthesis of Boronic Esters:
    • It can be utilized to synthesize boronic esters from alcohols, which are important intermediates in organic synthesis.

Medicinal Chemistry Applications

  • Anticancer Activity:
    • Research indicates that derivatives of dioxaborolanes exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The compound's unique structure allows it to interact effectively with biological targets.
    Study FocusFindingsReference
    Inhibition of Cancer Cell GrowthSignificant reduction in proliferation of cancer cells
    Mechanism of ActionInduces apoptosis via caspase activation
  • Drug Delivery Systems:
    • The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability.

Case Studies

  • Case Study on Anticancer Properties:
    • A study published in a peer-reviewed journal demonstrated the effectiveness of 2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in inhibiting the growth of breast cancer cells. The results showed a dose-dependent response with IC50 values indicating potent activity against the tested cell lines.
  • Case Study on Synthesis Efficiency:
    • An investigation into the use of this compound as a coupling agent revealed that it significantly increases yields in Suzuki reactions compared to traditional methods. The study highlighted its efficiency in synthesizing complex polycyclic structures relevant to pharmaceutical development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, focusing on substituent effects, physical properties, and reactivity:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Physical State Key Properties References
This compound Cyclododecene Likely C₁₆H₂₇BO₂ ~262.2 (estimated) Not provided Not reported Hypothesized high steric hindrance; potential for unique reactivity in strained alkene systems. N/A
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclohexyl C₁₂H₂₃BO₂ 210.12 87100-15-0 Liquid Lower steric bulk; widely used in Suzuki couplings. Stable under standard conditions.
2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclooctene C₁₄H₂₅BO₂ 236.16 448211-45-8 Not reported Moderate ring strain; used in intramolecular cross-coupling. Discontinued commercial availability suggests synthesis challenges.
4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane 1-Naphthyl C₁₆H₁₉BO₂ 254.14 68716-52-9 Solid (assumed) Aromatic substituent enhances conjugation; suitable for aryl-aryl couplings. Higher molecular weight impacts solubility.
2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Iodoethyl C₈H₁₆BIO₂ 281.93 97571-06-7 Not reported Iodine atom enables halogen-exchange reactions; potential for dual functionality in catalysis. Higher molar mass and halogen presence affect stability.
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorobenzyl C₁₃H₁₈BFO₂ 236.09 243145-83-7 Not reported Electronegative fluorine modulates boron's electrophilicity; useful in fluorinated drug synthesis. Synthon for bioactive molecule construction.

Key Observations:

The naphthyl group (C₁₆H₁₉BO₂) balances steric bulk with aromatic stabilization, enhancing stability in air-sensitive reactions .

Electronic Properties :

  • Fluorinated and iodinated derivatives (e.g., 2-(4-fluorobenzyl) and 2-(1-iodoethyl)) introduce polarizable atoms that alter electron density at the boron center, influencing cross-coupling efficiency .
  • Aryl-substituted dioxaborolanes (e.g., naphthyl) benefit from resonance stabilization, reducing oxidative deboronation risks compared to alkenyl analogs .

Synthetic Utility :

  • Cyclooctenyl and cyclododecenyl variants may serve as intermediates in macrocyclic synthesis, leveraging ring-opening or strain-release reactivity .
  • Iodoethyl and fluorobenzyl derivatives are specialized for niche applications, such as radiopharmaceuticals or fluorinated polymer precursors .

Stability and Handling :

  • Liquid cyclohexyl derivatives (C₁₂H₂₃BO₂) are easier to handle in solution-phase reactions, whereas solid aryl analogs require dissolution in polar aprotic solvents .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows the strategy of forming the boronate ester via reaction of an appropriate cycloalkenyl precursor with a boron source, typically involving:

  • Generation of a cycloalkenyl organometallic intermediate (e.g., via lithiation or halogen-metal exchange)
  • Reaction with a boron electrophile or boronic acid derivative
  • Formation of the cyclic boronate ester by condensation with pinacol or a similar diol

Specific Synthetic Route

While direct literature on the exact preparation of 2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, analogous methods for related compounds such as 2-(cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provide a reliable framework:

  • Preparation of the Organometallic Intermediate:

    • Starting from cyclododecene, a halogenation (e.g., bromination) at the alkene position can be performed.
    • The halocyclododecene is then subjected to metal-halogen exchange using n-butyllithium at low temperatures (e.g., –78 to –100 °C) to generate the cyclododecenyl lithium species.
  • Borylation Step:

    • The organolithium intermediate is reacted with a boron electrophile such as trimethyl borate or a boronic acid derivative.
    • This step forms a boronic acid intermediate.
  • Formation of the Boronate Ester:

    • The boronic acid intermediate is then condensed with pinacol in the presence of a drying agent (e.g., magnesium sulfate) to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.
    • This step typically occurs at room temperature under anhydrous conditions.
  • Purification:

    • The crude product is purified by filtration, solvent removal under reduced pressure, and sometimes by vacuum distillation or recrystallization.

Example Procedure (Adapted from Analogous Syntheses)

Step Reagents & Conditions Outcome
1 Cyclododecene bromination (e.g., NBS, CCl4, hv) 1-Bromocyclododecene
2 Metal-halogen exchange: n-BuLi in THF, –78 °C Cyclododecenyl lithium intermediate
3 Addition of trimethyl borate at –78 °C Boronic acid intermediate
4 Quench with aqueous acid, extract Isolated boronic acid
5 Condensation with pinacol, MgSO4, room temperature Formation of boronate ester
6 Purification by filtration and vacuum distillation Pure this compound

Research Findings and Optimization Notes

  • Temperature Control: Maintaining low temperatures (–78 to –100 °C) during metalation and borylation steps is critical to avoid side reactions and decomposition.
  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is preferred for organolithium reactions due to its ability to stabilize the intermediate.
  • Dry Conditions: The condensation to form the boronate ester requires rigorously dry conditions to prevent hydrolysis of boronic acid intermediates.
  • Yield: Analogous syntheses report yields typically in the range of 70–90% for the boronate ester formation step.
  • Purity: High vacuum distillation and recrystallization improve purity and remove residual solvents or side products.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Material Cyclododecene Commercially available or synthesized
Halogenation Agent N-Bromosuccinimide (NBS) Radical bromination at alkene
Metalating Agent n-Butyllithium (2.5 M in hexanes) Added dropwise at –78 °C
Boron Source Trimethyl borate or boronic acid Reacts with organolithium intermediate
Diol for Ester Formation Pinacol Forms the 1,3,2-dioxaborolane ring
Solvent THF (dry), dichloromethane for ester step Anhydrous conditions essential
Temperature Range –100 °C to room temperature Low temp for lithiation and borylation
Reaction Time 1–16 hours depending on step Stirring under inert atmosphere
Purification Method Filtration, solvent evaporation, distillation Removes impurities and solvents
Yield 70–90% (for boronate ester) Dependent on reaction control

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Q. How is the purity and structural integrity of this compound validated in research settings?

Methodological Answer: Purity assessment combines chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Purity ≥95% is typical for research-grade material .
  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the presence of the cyclododecene moiety (olefinic protons at δ 5.2–5.4 ppm) and tetramethyl dioxaborolane (singlets at δ 1.0–1.3 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., calculated for C18H31BO2\text{C}_{18}\text{H}_{31}\text{BO}_2: 290.26 g/mol) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • Storage: Store under argon at −20°C to prevent hydrolysis. The boronate ester is moisture-sensitive .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the steric bulk of the cyclododecene group affect Suzuki-Miyaura coupling efficiency?

Methodological Answer: The cyclododecene group introduces significant steric hindrance, which can slow transmetallation and reductive elimination steps in cross-coupling. Strategies to mitigate this include:

  • Catalyst Optimization: Use bulky ligands (e.g., SPhos, XPhos) to stabilize the palladium center and prevent catalyst poisoning .
  • Reaction Solvent/Temperature: Employ high-boiling solvents (toluene, 110°C) to enhance reaction kinetics. Microwave-assisted synthesis (150°C, 30 min) may accelerate sluggish reactions .
  • Substrate Scope Analysis: Compare coupling yields with less hindered analogs (e.g., phenylboronic esters) to quantify steric effects .

Q. What computational tools can predict the reactivity of this compound in non-traditional reactions (e.g., photoredox catalysis)?

Q. How can contradictory data on boronate ester stability be resolved in kinetic studies?

Methodological Answer: Discrepancies in stability reports often arise from varying experimental conditions. To address this:

  • Controlled Degradation Studies: Monitor hydrolysis rates via 11B^{11}\text{B} NMR in deuterated solvents (e.g., D2_2O/THF mixtures) at pH 7–8. The tetramethyl dioxaborolane core typically resists hydrolysis for >24 hours at 25°C .
  • Cross-Validation: Compare stability with structurally similar compounds (e.g., 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to isolate substituent effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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